molecular formula C10H18N2O2 B12902334 N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide CAS No. 651311-31-8

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide

Cat. No.: B12902334
CAS No.: 651311-31-8
M. Wt: 198.26 g/mol
InChI Key: IYBJCJXWTOYMFA-UHFFFAOYSA-N
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Description

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide is a chemical compound characterized by a pyrrolidine ring structure. This compound is part of a broader class of pyrrolidone derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This reaction provides a convenient method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids, which upon thermal cyclization, yield the desired pyrrolidin-1-yl acetamide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the pyrrolidine ring.

    Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring structure allows it to fit into the active sites of these targets, modulating their activity. This modulation can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Piracetam: A well-known nootropic with a similar pyrrolidine ring structure.

    Phenylpiracetam: A derivative of piracetam with enhanced potency.

    Aniracetam: Another nootropic with a modified pyrrolidine ring.

Uniqueness

N-(4-Butyl-2-oxopyrrolidin-1-yl)acetamide is unique due to its specific butyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution may enhance its lipophilicity, allowing for better membrane permeability and potentially more potent biological effects .

Properties

CAS No.

651311-31-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-(4-butyl-2-oxopyrrolidin-1-yl)acetamide

InChI

InChI=1S/C10H18N2O2/c1-3-4-5-9-6-10(14)12(7-9)11-8(2)13/h9H,3-7H2,1-2H3,(H,11,13)

InChI Key

IYBJCJXWTOYMFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(=O)N(C1)NC(=O)C

Origin of Product

United States

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